1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
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Overview
Description
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyridinium core substituted with hydroxypropyl and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with 3-chloropropanol in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Catalyst/Base: Triethylamine or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to a dihydropyridine derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: 1-(3-Oxopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
Reduction: 1-(3-Hydroxypropyl)-2,4,6-triphenyldihydropyridine
Substitution: 1-(3-Halopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
Scientific Research Applications
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium core can interact with nucleic acids and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridine
- 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridinium chloride
- 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridinium bromide
Uniqueness
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-1-ol;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NO.ClHO4/c28-18-10-17-27-25(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-26(27)23-15-8-3-9-16-23;2-1(3,4)5/h1-9,11-16,19-20,28H,10,17-18H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHDKLSPNCGFEV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCO)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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